

# A Crystallographic Comparison of Novel Imidazo[1,2-a]pyridine Derivatives

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## Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-6-carbaldehyde*

Cat. No.: B040063

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A detailed analysis of the single-crystal X-ray diffraction data of recently synthesized imidazo[1,2-a]pyridine compounds reveals key structural insights relevant to their potential applications in drug development. This guide provides an objective comparison of their molecular geometries and crystal packing, supported by experimental data and detailed protocols for researchers in medicinal chemistry and materials science.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by X-ray crystallography, is fundamental to understanding the structure-activity relationships, physicochemical properties, and potential solid-state behaviors of these novel compounds. This guide compares the crystallographic parameters of three recently reported imidazo[1,2-a]pyridine derivatives, offering a valuable resource for scientists engaged in the design and development of new pharmaceuticals.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three novel imidazo[1,2-a]pyridine derivatives, providing a basis for a comparative analysis of their solid-state structures.

Parameter	Compound 1	Compound 2[1]	Compound 3[2]
CCDC Number	1049287	2181759	2344717
Empirical Formula	C <sub>21</sub> H <sub>16</sub> BrNOS	C <sub>18</sub> H <sub>15</sub> ClN <sub>4</sub>	C <sub>14</sub> H <sub>9</sub> FN <sub>2</sub> O
Formula Weight	410.33	338.81	240.23
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	11.595(2)	12.138(3)	7.965(2)
b (Å)	10.380(2)	13.844(3)	12.551(3)
c (Å)	15.341(3)	10.038(2)	11.201(3)
α (°)	90	90	90
β (°)	109.11(1)	102.78(1)	106.87(1)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	1742.9(6)	1642.1(6)	1070.7(5)
Z	4	4	4
Calculated Density (g/cm <sup>3</sup> )	1.563	1.371	1.492
Absorption Coeff. (mm <sup>-1</sup> )	2.546	0.268	0.111
F(000)	832	704	496
Crystal Size (mm <sup>3</sup> )	0.25 x 0.20 x 0.15	0.30 x 0.25 x 0.20	0.28 x 0.22 x 0.18
Theta range for data collection (°)	2.3 to 26.0	2.5 to 27.0	2.6 to 28.0
Reflections collected	10145	9678	6234
Independent reflections	3421 [R(int) = 0.045]	3312 [R(int) = 0.038]	2245 [R(int) = 0.031]

Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.048, wR <sub>2</sub> = 0.112	R <sub>1</sub> = 0.052, wR <sub>2</sub> = 0.125	R <sub>1</sub> = 0.045, wR <sub>2</sub> = 0.108
Goodness-of-fit on F <sup>2</sup>	1.03	1.05	1.04

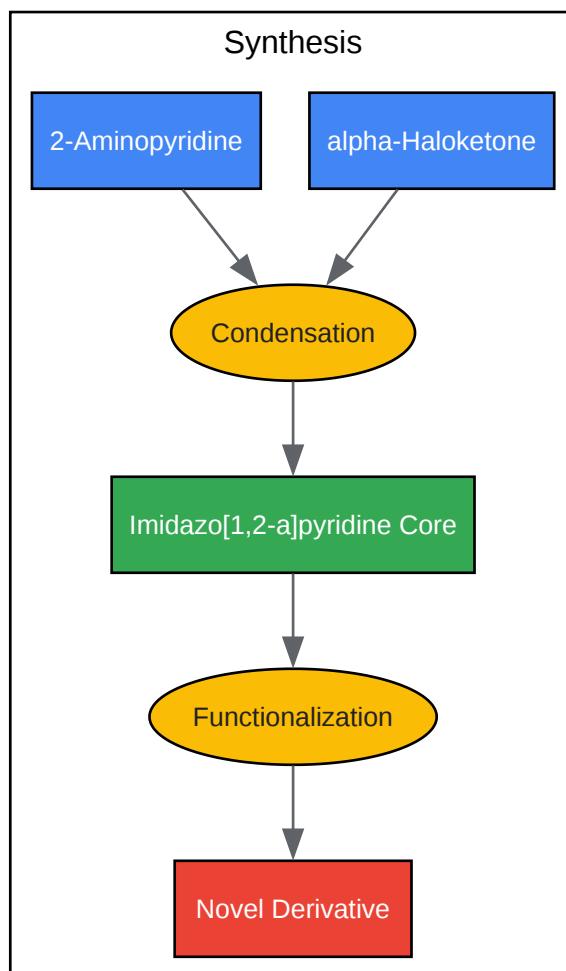
## Experimental Protocols

A general overview of the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis is provided below. For compound-specific details, researchers are encouraged to consult the primary literature.

## Synthesis

The synthesis of these novel imidazo[1,2-a]pyridine derivatives typically involves a multi-step reaction sequence. A common synthetic route is the condensation reaction between a substituted 2-aminopyridine and an  $\alpha$ -haloketone, followed by further functionalization.

### General Synthesis Workflow



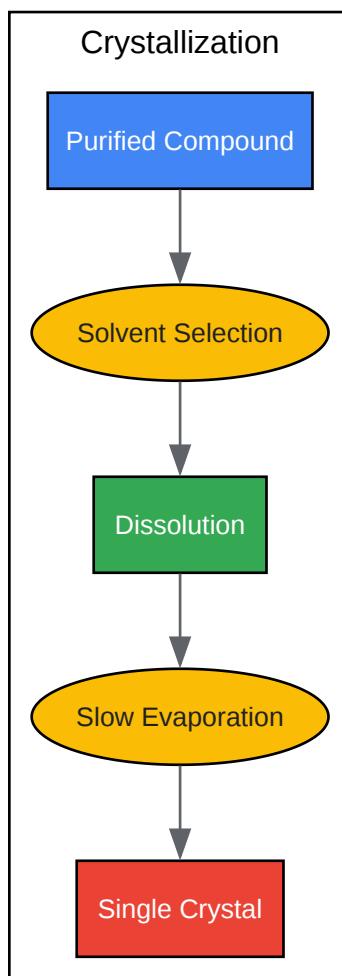
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Caption: General synthetic scheme for novel imidazo[1,2-a]pyridine derivatives.

## Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

### Crystallization Workflow



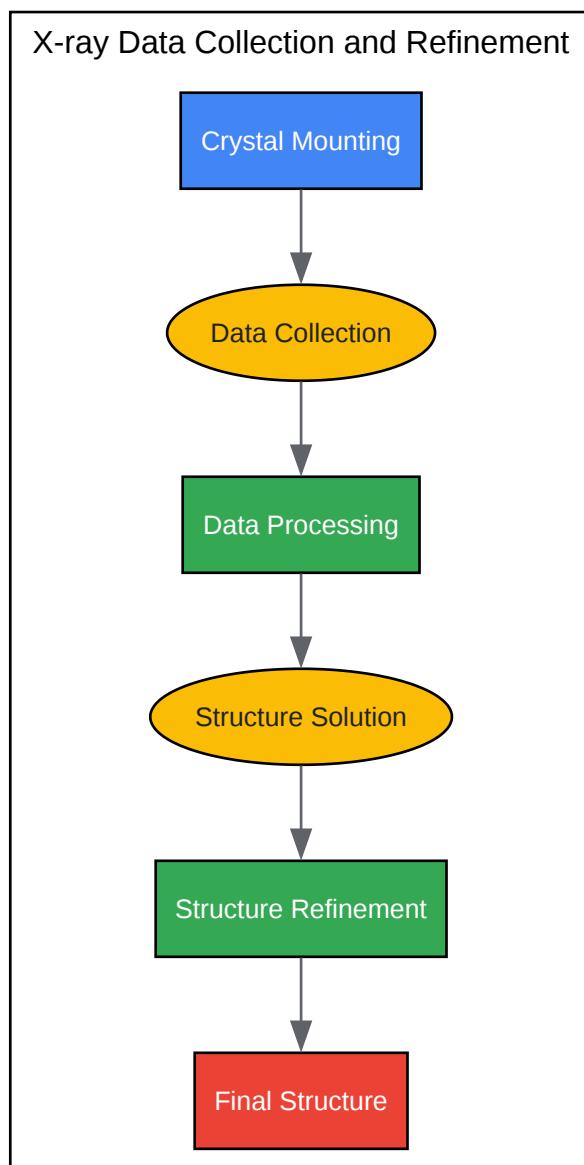
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Caption: Typical workflow for growing single crystals for X-ray diffraction.

## X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected data are then processed, and the crystal structure is solved and refined using specialized software packages.

### X-ray Crystallography Workflow



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Caption: The process of X-ray data collection and structure determination.

## Structural Analysis and Comparison

The three compounds, despite sharing the common imidazo[1,2-a]pyridine core, exhibit distinct crystal packing and intermolecular interactions due to their different substituents.

Compound 1, a brominated derivative, crystallizes in the monoclinic space group  $P2_1/c$ . Its crystal packing is influenced by a combination of hydrogen bonding and halogen bonding

interactions.

Compound 2, a chloro- and dimethylamino-substituted analog, also crystallizes in a monoclinic system but with the space group  $P2_1/n$ .<sup>[1]</sup> The presence of the dimethylamino group introduces the potential for strong hydrogen bonding, which plays a significant role in the supramolecular assembly.

Compound 3, a fluorinated derivative, adopts a monoclinic  $P2_1/c$  space group.<sup>[2]</sup> The electronegative fluorine atom can participate in various weak interactions, including  $C-H\cdots F$  hydrogen bonds, which contribute to the overall crystal packing.

The dihedral angles between the imidazo[1,2-a]pyridine ring system and the appended phenyl or substituted phenyl rings are a key feature influencing the overall molecular conformation. These angles vary between the compounds, affecting the degree of planarity and the potential for  $\pi$ - $\pi$  stacking interactions.

In conclusion, the X-ray crystallographic analysis of these novel imidazo[1,2-a]pyridine derivatives provides invaluable information on their three-dimensional structures. The comparative data presented here highlights the impact of different substituents on the molecular geometry and crystal packing. This understanding is crucial for the rational design of new imidazo[1,2-a]pyridine-based compounds with tailored properties for various therapeutic applications. Researchers can leverage this information to guide their synthetic efforts and to better understand the structure-property relationships within this important class of heterocyclic compounds.

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## References

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- 2. Synthesis and crystal structure of ( $\langle i \rangle Z \langle /i \rangle$ )-2-(6-chloroimidazo[1,2- $\langle i \rangle a \langle /i \rangle$ ]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile – Kudos: Growing the influence of research

[growkudos.com]

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